molecular formula C21H20N2O2S B14993743 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B14993743
M. Wt: 364.5 g/mol
InChI Key: QXXGVSQRMDDZHY-UHFFFAOYSA-N
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Description

2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core with a thione group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxycoumarin with an aldehyde, followed by the addition of thiobarbituric acid and piperidine in ethanol. This one-pot synthesis method is efficient and yields the desired chromeno-pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it may interact with other cellular pathways involved in inflammation and microbial infection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to its specific structural features, such as the presence of a thione group and a chromeno-pyrimidine core. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

9-methoxy-2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C21H20N2O2S/c1-12(2)13-7-9-14(10-8-13)19-22-20-16(21(26)23-19)11-15-5-4-6-17(24-3)18(15)25-20/h4-10,12H,11H2,1-3H3,(H,22,23,26)

InChI Key

QXXGVSQRMDDZHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC

Origin of Product

United States

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